molecular formula C11H17NO B2730473 (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol CAS No. 156406-42-7

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol

Cat. No.: B2730473
CAS No.: 156406-42-7
M. Wt: 179.263
InChI Key: JROIRYAZVQTFDW-JTQLQIEISA-N
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Description

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol is an organic compound with a chiral center at the third carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the ketone can be reduced using a chiral borane complex in the presence of a suitable solvent such as tetrahydrofuran (THF) under controlled temperature conditions.

Another approach involves the asymmetric hydrogenation of the corresponding unsaturated precursor using a chiral catalyst. This method typically requires the use of a transition metal catalyst such as rhodium or ruthenium, along with a chiral ligand to induce enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other common reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol depends on its specific application. In medicinal chemistry, it may act as a chiral ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center allows for enantioselective interactions with biological molecules, which can lead to specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol: The enantiomer of the compound with opposite chirality.
  • (3S)-3-amino-2,2-dimethyl-3-(4-methylphenyl)propan-1-ol: A similar compound with a methyl group on the phenyl ring.
  • (3S)-3-amino-2,2-dimethyl-3-(4-hydroxyphenyl)propan-1-ol: A similar compound with a hydroxyl group on the phenyl ring.

Uniqueness

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group on the same carbon atom. This combination of functional groups and chirality makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and a useful tool in asymmetric synthesis.

Properties

IUPAC Name

(3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-13)10(12)9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROIRYAZVQTFDW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156406-42-7
Record name (3S)-3-amino-2,2-dimethyl-3-phenylpropan-1-ol >99% e.e.
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